N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide
Description
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a chlorophenyl group, and a carboxamide moiety
Properties
Molecular Formula |
C14H13ClN2O3 |
|---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
N-[2-[(3-chlorobenzoyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H13ClN2O3/c15-11-4-1-3-10(9-11)13(18)16-6-7-17-14(19)12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,16,18)(H,17,19) |
InChI Key |
QRVWLCVRWIGRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-chlorobenzoyl chloride, which is obtained by reacting 3-chlorobenzoic acid with thionyl chloride.
Amidation Reaction: The intermediate is then reacted with 2-aminoethyl furan-2-carboxylate in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide: Similar structure with a different position of the chlorine atom.
N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)furan-2-carboxamide: Similar structure with a bromine atom instead of chlorine.
N-(2-{[(3-methylphenyl)carbonyl]amino}ethyl)furan-2-carboxamide: Similar structure with a methyl group instead of chlorine.
Uniqueness
N-(2-{[(3-chlorophenyl)carbonyl]amino}ethyl)furan-2-carboxamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
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